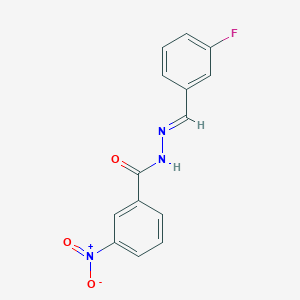
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of phenylpropanoid derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide is not fully understood. However, it has been found to interact with various cellular targets such as enzymes, receptors, and ion channels. It has also been shown to modulate various signaling pathways that are involved in the regulation of cellular functions such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and cyclooxygenase. It has also been found to modulate the activity of various receptors such as GABA receptor and adenosine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide in lab experiments is its high purity and stability. It is also readily available in large quantities, making it a cost-effective option for research. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored during experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another area of research is the elucidation of its mechanism of action and its interactions with cellular targets. Additionally, further studies are needed to explore its potential applications in other fields such as agriculture and food science.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound holds promise for the development of new drugs and further exploration of its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide involves the reaction of 2-(4-chloro-2-methylphenoxy)acetic acid with 2-hydroxy-5-isopropylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-isopropylphenyl)acetamide has been used extensively in scientific research due to its potential applications in various fields such as pharmacology, biochemistry, and neurobiology. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-5-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11(2)13-4-6-16(21)15(9-13)20-18(22)10-23-17-7-5-14(19)8-12(17)3/h4-9,11,21H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGIXKMFRIRKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887837.png)


![2-[(4-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5887854.png)
![2-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)acetamide](/img/structure/B5887859.png)
![3-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5887881.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-nitrobenzamide](/img/structure/B5887891.png)

![2,6-dimethoxy-4-{[4-(4-nitrobenzoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5887912.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5887915.png)
